molecular formula C25H21ClN4O5 B2832438 2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005099-05-7

2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2832438
CAS No.: 1005099-05-7
M. Wt: 492.92
InChI Key: SCPFZMLSOGXVIX-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,4-d]isoxazole-dione family, characterized by a fused bicyclic core with substituents at the 2-, 3-, and 5-positions. The molecule features:

  • 4-Chlorophenyl (electron-withdrawing group) at position 2.
  • 4-(Dimethylamino)phenyl (electron-donating group) at position 3.
  • 4-Nitrophenyl (strong electron-withdrawing group) at position 4.

Its molecular formula is C25H19ClN4O5, with a molar mass of 506.90 g/mol .

Properties

IUPAC Name

2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-(4-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4O5/c1-27(2)17-7-3-15(4-8-17)22-21-23(35-29(22)19-9-5-16(26)6-10-19)25(32)28(24(21)31)18-11-13-20(14-12-18)30(33)34/h3-14,21-23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPFZMLSOGXVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])ON2C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including anticancer properties, enzyme inhibition, and cytotoxic effects.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C20H19ClN4O3
  • Molecular Weight : 396.84 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its anticancer properties and enzyme inhibition.

Anticancer Activity

Recent research has indicated that derivatives of pyrrolo[3,4-d]isoxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • HepG2 (liver cancer)
    • MCF7 (breast cancer)

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A5499.0Induction of apoptosis and cell cycle arrest
HepG20.25Inhibition of AMPK phosphorylation
MCF748.0Disruption of cell morphology

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound has also been assessed for its ability to inhibit specific enzymes involved in cancer progression:

  • Enzymes Targeted : Cyclin-dependent kinases (CDKs)
  • IC50 Values :
    • CDK2: Ranges from 0.09 to 1.58 µM
    • TRKA: Ranges from 0.23 to 1.59 µM

Table 2: Enzyme Inhibition Potency

EnzymeIC50 (µM)
CDK20.09 - 1.58
TRKA0.23 - 1.59

These results indicate a strong potential for this compound in modulating cell cycle progression and tumor growth.

Case Studies

Several case studies have explored the biological effects of similar compounds within the same chemical class:

  • Study on A549 Cells : A study demonstrated that treatment with the compound led to a significant reduction in cell viability, with morphological changes indicative of apoptosis.
  • HepG2 Cell Line Study : This research highlighted the compound's ability to induce cell cycle arrest at the G0/G1 phase, leading to increased apoptosis rates compared to control groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and functional attributes of the target compound with structurally related analogs from the evidence:

Compound Substituents Molecular Formula Molecular Weight Key Findings
Target Compound 2-(4-ClPh), 3-(4-(NMe2)Ph), 5-(4-NO2Ph) C25H19ClN4O5 506.90 High polarity due to nitro and dimethylamino groups; potential for charge-transfer interactions.
Compound 20c : (3S,3aS,6aR)-2-Benzyl-3-{(E)-2-[2-(4-ClPh)-2H-tetrazol-5-yl]vinyl}-5-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione 2-Benzyl, 3-vinyltetrazolyl, 5-methyl C19H22N6O3 382.42 Planar structure except for a perpendicular fluorophenyl group; crystallizes in triclinic symmetry.
Compound in : 2-(4-ClPh)-3-(thiophen-2-yl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione 2-(4-ClPh), 3-thiophen-2-yl, 5-p-tolyl C22H17ClN2O3S 424.90 Thiophene enhances π-conjugation; p-tolyl may improve lipophilicity.
Compound in : 2-(4-ClPh)-3-(2-thienyl)-5-[3-(CF3)Ph]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione 2-(4-ClPh), 3-thienyl, 5-(3-CF3Ph) C22H14ClF3N2O3S 478.87 Trifluoromethyl group increases metabolic stability and lipophilicity.

Structural and Functional Insights

Electronic Effects: The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, contrasting with the 4-(dimethylamino)phenyl donor group. This intramolecular push-pull configuration is absent in analogs like Compound 20c (neutral benzyl and methyl groups) or ’s thiophene-containing derivative (electron-rich heterocycle) . The trifluoromethyl group in ’s compound enhances hydrophobicity and resistance to oxidative metabolism compared to the target compound’s nitro group .

Synthetic Pathways: Most analogs are synthesized via cyclization of iminophosphoranes or reactions with isocyanates (e.g., ’s pyrrolo[3,4-d]pyrimidines ). The target compound likely follows similar pathways, given the shared pyrrolo[3,4-d]isoxazole core.

Research Findings and Trends

  • Substituent-Driven Reactivity: Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase electrophilic character, enabling interactions with biological targets or catalytic surfaces. Conversely, electron-donating groups (e.g., dimethylamino, thiophene) improve solubility and π-stacking capabilities .
  • Synthetic Flexibility : The pyrrolo[3,4-d]isoxazole core accommodates diverse substituents via modular synthesis, as demonstrated by ’s use of phenyl isocyanates to generate pyrimidine derivatives .

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